molecular formula C20H20O B12282099 E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one

E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one

Cat. No.: B12282099
M. Wt: 276.4 g/mol
InChI Key: KKPHUELUADUIDQ-WFYKWJGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E,E)-1-[4-(1-METHYLETHYL)PHENYL]-5-PHENYL-1,4-PENTADIEN-3-ONE is an organic compound known for its unique structure and potential applications in various fields This compound features a conjugated diene system, which contributes to its reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-1-[4-(1-METHYLETHYL)PHENYL]-5-PHENYL-1,4-PENTADIEN-3-ONE typically involves the reaction of 4-isopropylbenzaldehyde with acetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the conjugated diene system. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in ethanol or methanol as the solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E,E)-1-[4-(1-METHYLETHYL)PHENYL]-5-PHENYL-1,4-PENTADIEN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the conjugated diene system into saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) facilitate substitution reactions.

Major Products Formed

    Epoxides: Formed through oxidation reactions.

    Alcohols: Result from reduction reactions.

    Halogenated Compounds: Produced via substitution reactions.

Scientific Research Applications

(E,E)-1-[4-(1-METHYLETHYL)PHENYL]-5-PHENYL-1,4-PENTADIEN-3-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (E,E)-1-[4-(1-METHYLETHYL)PHENYL]-5-PHENYL-1,4-PENTADIEN-3-ONE involves its interaction with molecular targets through its conjugated diene system. This system allows the compound to participate in various chemical reactions, such as electrophilic addition and radical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

    (E,E)-1,4-Diphenyl-1,3-butadiene: Similar conjugated diene system but lacks the isopropyl group.

    (E,E)-1-Phenyl-1,3-butadiene: A simpler structure with only one phenyl group.

    (E,E)-1,4-Diisopropyl-1,3-butadiene: Contains two isopropyl groups instead of phenyl groups.

Uniqueness

(E,E)-1-[4-(1-METHYLETHYL)PHENYL]-5-PHENYL-1,4-PENTADIEN-3-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C20H20O

Molecular Weight

276.4 g/mol

IUPAC Name

(1E,4E)-1-phenyl-5-(4-propan-2-ylphenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C20H20O/c1-16(2)19-12-8-18(9-13-19)11-15-20(21)14-10-17-6-4-3-5-7-17/h3-16H,1-2H3/b14-10+,15-11+

InChI Key

KKPHUELUADUIDQ-WFYKWJGLSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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